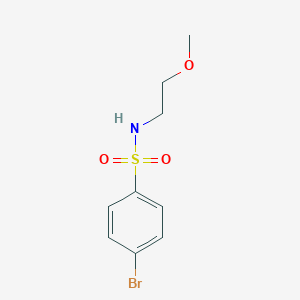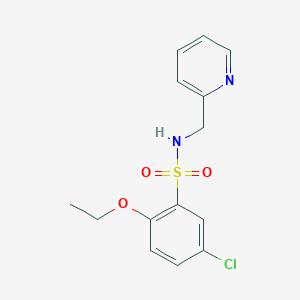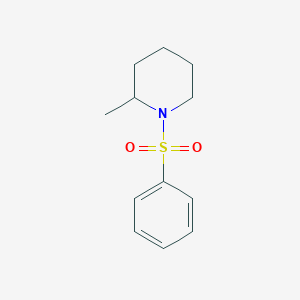
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a furan-2-ylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 2,5-dimethylphenylsulfonyl group. This can be achieved by reacting piperazine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Furan-2-ylmethanone: The resulting sulfonyl piperazine is then coupled with furan-2-ylmethanone. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-ylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group on the piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Studies could explore its binding affinity to various biological targets and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific biological target. Generally, the sulfonyl group can interact with protein active sites, potentially inhibiting enzyme activity. The furan ring may enhance binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(4-Methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may exhibit unique biological activities due to the specific positioning of the methyl groups on the phenyl ring, which can influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGYQRMHEHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B497399.png)



![[(4-Bromonaphthyl)sulfonyl]benzylamine](/img/structure/B497405.png)


![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)



![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)


